molecular formula C13H15NO3 B1602221 Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate CAS No. 81745-20-2

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Cat. No.: B1602221
CAS No.: 81745-20-2
M. Wt: 233.26 g/mol
InChI Key: SRNLYJMYWJNXNE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate typically involves the condensation of ethyl acetoacetate with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions may include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction to corresponding amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can be compared with other quinoline derivatives, such as:

    Quinine: An antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial agent with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

Properties

IUPAC Name

ethyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)9-14-11-6-4-3-5-10(11)7-8-12(14)15/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNLYJMYWJNXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573246
Record name Ethyl (2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81745-20-2
Record name Ethyl (2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
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Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
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Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
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Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
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Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

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